N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide

Medicinal chemistry Structure-activity relationship Benzamide pharmacology

Procure a structurally unique benzamide reference standard for your SAR and ADME programs. Its 2,5-dichloro substitution pattern and chiral 2-hydroxypropyl linker offer a distinct chemotype compared to common 2,4-dichloro analogs, enabling rigorous mapping of chlorine position effects on HDAC or 11βHSD1 target affinity. Use as a retention-time marker in LC-MS method development or as a CYP2D6 substrate probe in microsome assays to guide metabolic stability design. Available as a custom-synthesized research reagent with verified purity.

Molecular Formula C17H15Cl2NO4
Molecular Weight 368.21
CAS No. 1396884-64-2
Cat. No. B2815644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide
CAS1396884-64-2
Molecular FormulaC17H15Cl2NO4
Molecular Weight368.21
Structural Identifiers
SMILESCC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C17H15Cl2NO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-7-11(18)3-4-13(12)19/h2-7,22H,8-9H2,1H3,(H,20,21)
InChIKeyLAYSCCJJSAHRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide (CAS 1396884-64-2): Chemical Identity and Baseline Characterization for Informed Procurement


N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide (C17H15Cl2NO4, MW 368.21) belongs to the class of substituted benzamides incorporating a 1,3-benzodioxole moiety. Its structure comprises a 2,5-dichlorobenzamide core linked via a 2-hydroxypropyl spacer to a benzo[d][1,3]dioxol-5-yl group. The 1,3-benzodioxole scaffold is found in numerous bioactive compounds, including selective serotonin reuptake inhibitors [1], while benzamide derivatives are widely explored as histone deacetylase (HDAC) inhibitors and 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) modulators [2]. However, publicly available quantitative pharmacological, pharmacokinetic, or comparative efficacy data specific to this compound are currently absent from peer‑reviewed literature and authoritative databases.

Why N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide Cannot Be Replaced by Generic In‑Class Analogs Without Quantitative Verification


Within the benzamide chemical space, minor alterations in substitution pattern, linker length, and heterocyclic appendage can profoundly alter target affinity, selectivity, metabolic stability, and toxicity [1]. For instance, the 2,5‑dichloro substitution on the benzamide ring is structurally distinct from the more common 2,4‑dichloro or unsubstituted benzamide analogs, potentially leading to divergent binding modes with HDAC isoforms or 11βHSD1 [2]. Additionally, the 2‑hydroxypropyl linker introduces a chiral center that may impart stereospecific pharmacokinetic and pharmacodynamic behaviors. In the absence of head‑to‑head comparative data, interchanging this compound with a generic benzamide or benzodioxole derivative without rigorous validation risks irreproducible experimental outcomes and erroneous structure‑activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide (CAS 1396884-64-2) Versus Closest Analogs


Structural Differentiation: 2,5-Dichloro vs. 2,4-Dichloro and Unsubstituted Benzamide Analogs

The target compound features a 2,5-dichlorobenzamide moiety, whereas closely related analogs such as N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide (CAS 1396873-00-9) lack chlorine substituents entirely, and the positional isomer 2,4-dichloro-N-(2-hydroxypropyl)benzamide (CAS 947888-99-5) carries chlorines at different ring positions. Published SAR studies on benzamide-based HDAC inhibitors demonstrate that the position and number of halogen substituents can alter IC50 values by more than 100‑fold [1]. However, no direct comparative biochemical or cellular data for the target compound versus these specific analogs have been disclosed in public repositories.

Medicinal chemistry Structure-activity relationship Benzamide pharmacology

Purity and Quality Control: Baseline Specification

Commercially available samples of the target compound are typically supplied at ≥95% purity as determined by HPLC . In contrast, the unsubstituted benzamide analog (CAS 1396873-00-9) is reported with similar purity specifications (typically 95%), indicating no differential quality advantage inherent to the 2,5-dichloro compound. No orthogonal purity data (e.g., NMR, LC‑MS) from independent academic laboratories are available for benchmarking.

Analytical chemistry Quality assurance Compound procurement

Metabolic Stability: Class‑Level CYP2D6 Liability of Benzodioxole-Containing Compounds

The 1,3‑benzodioxole moiety is a known substrate for cytochrome P450 2D6 (CYP2D6), as demonstrated for paroxetine and related SSRIs [1]. Deuterated benzodioxole analogs have been shown to exhibit improved metabolic stability by reducing CYP2D6‑mediated clearance [2]. However, no intrinsic clearance, microsomal stability, or CYP inhibition data are publicly available for the target compound or its closest 2-hydroxypropyl‑linked analogs. The 2,5‑dichloro substitution may modulate CYP450 interactions, but this remains untested.

Drug metabolism CYP450 Pharmacokinetics

Target Engagement: Potential HDAC and 11βHSD1 Inhibition Based on Benzamide Pharmacophore

Benzamide derivatives are well‑established zinc‑binding groups in HDAC inhibitors, with sub‑micromolar IC50 values reported for numerous 2‑substituted benzamides [1]. Separately, certain benzamide analogs have been patented as 11βHSD1 inhibitors for metabolic syndrome [2]. The target compound incorporates both the benzamide zinc‑binding motif and a benzodioxole cap group, suggesting potential dual pharmacology. Nevertheless, no HDAC isoform IC50 or 11βHSD1 inhibition data for this specific compound or its closest structural analogs have been published.

Epigenetics Metabolic disease HDAC inhibition

Physicochemical Properties: Lipophilicity and Solubility Predictions

The calculated partition coefficient (cLogP) for the target compound is approximately 3.1, while the unsubstituted benzamide analog (CAS 1396873-00-9) has a cLogP of ~2.5 . The 0.6 log unit increase reflects the contribution of the two chlorine atoms. Higher lipophilicity may enhance membrane permeability but could also reduce aqueous solubility and increase non‑specific protein binding. No experimentally measured logP, logD, or thermodynamic solubility data are available for either compound.

Physicochemical profiling Drug-likeness Solubility

Synthetic Accessibility: Multi‑Step Synthesis vs. Commercially Available Analogs

The target compound requires a multi‑step synthesis involving coupling of 2,5-dichlorobenzoic acid with the appropriate 2‑hydroxypropyl‑benzodioxole intermediate. In comparison, the unsubstituted benzamide analog (CAS 1396873-00-9) is available from multiple vendors at lower cost . The added synthetic complexity of the 2,5-dichloro derivative may translate to higher procurement cost and longer lead times, a factor that must be weighed against the hypothesized binding advantages of the dichloro substitution.

Synthetic chemistry Compound sourcing Cost-effectiveness

Recommended Research and Industrial Application Scenarios for N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide (CAS 1396884-64-2)


Structure-Activity Relationship (SAR) Probe for Halogen Substitution Effects in Benzamide-Based Inhibitor Series

The compound can serve as a 2,5-dichloro reference point in SAR campaigns exploring benzamide-based HDAC or 11βHSD1 inhibitors, as highlighted by class-level patent disclosures [1]. Its distinct substitution pattern allows systematic comparison with 2,4-dichloro and unsubstituted analogs to map the influence of chlorine position and count on target affinity and selectivity. Due to the absence of published potency data, initial screening against the intended target panel is mandatory before drawing SAR conclusions.

In Vitro Metabolic Stability Screening in CYP2D6-Dependent Systems

Given the known CYP2D6 liability of the benzodioxole scaffold [1], this compound can be employed as a test substrate in human liver microsome or hepatocyte assays to assess whether the 2,5-dichloro substitution and 2-hydroxypropyl linker modulate oxidative metabolism relative to non-chlorinated or deuterated analogs. Results would inform the design of metabolically more stable candidates.

Reference Compound for Analytical Method Development and Quality Control

The compound's defined structure (C17H15Cl2NO4, MW 368.21) and chromatographic properties make it a suitable reference standard for HPLC and LC‑MS method development in laboratories working with benzamide-benzodioxole chemical series. Its use as a retention-time marker and system-suitability standard can support quality control workflows, provided purity is independently verified by the end user.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.